molecular formula C24H30N4O5 B10836965 2-Amino-2-((4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol

2-Amino-2-((4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol

Cat. No. B10836965
M. Wt: 454.5 g/mol
InChI Key: KBLICPOFCCULHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “US9181182, 34” is a mechanism-based inhibitor of lysine-specific demethylase LSD1 (also known as KDM1A). This enzyme plays a crucial role in the regulation of gene expression by demethylating lysine residues on histone proteins. The inhibition of LSD1 has been linked to potential therapeutic applications in cancer treatment, as it can affect the expression of genes involved in cell proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9181182, 34” involves the incorporation of a cyclopropylamine group, which covalently modifies the flavin adenine dinucleotide (FAD) co-factor of LSD1. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of “US9181182, 34” follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated flow chemistry techniques to enhance the efficiency and yield of the synthesis. The process is carefully monitored to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

“US9181182, 34” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of “US9181182, 34”, which can have different biological activities and properties .

Scientific Research Applications

“US9181182, 34” has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on gene expression.

    Biology: Investigated for its role in regulating cellular processes such as proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant gene expression.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting LSD1

Mechanism of Action

The mechanism of action of “US9181182, 34” involves the covalent modification of the FAD co-factor of LSD1. This modification inhibits the enzyme’s ability to demethylate lysine residues on histone proteins, leading to changes in gene expression. The molecular targets of the compound include the active site of LSD1 and the associated histone proteins. The pathways involved in its action include the regulation of gene expression and the modulation of cellular processes such as proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US9181182, 34” is unique in its specific mechanism-based inhibition of LSD1 through the covalent modification of the FAD co-factor. This distinguishes it from other inhibitors that may act through different mechanisms or target other enzymes .

properties

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-amino-2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol

InChI

InChI=1S/C24H30N4O5/c1-3-31-20-9-8-16(12-21(20)32-4-2)23-26-22(27-33-23)18-6-5-7-19-17(18)10-11-28(19)13-24(25,14-29)15-30/h5-9,12,29-30H,3-4,10-11,13-15,25H2,1-2H3

InChI Key

KBLICPOFCCULHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCN(C4=CC=C3)CC(CO)(CO)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.